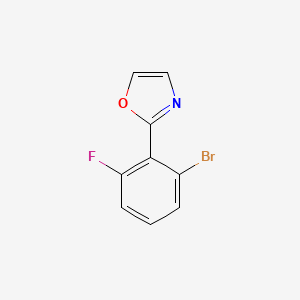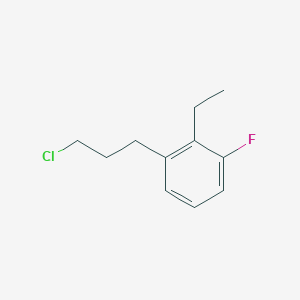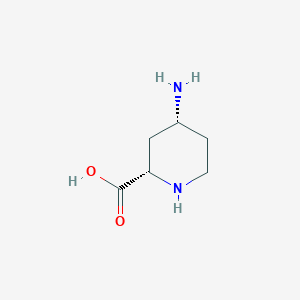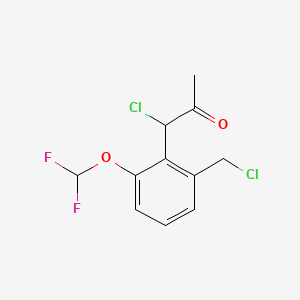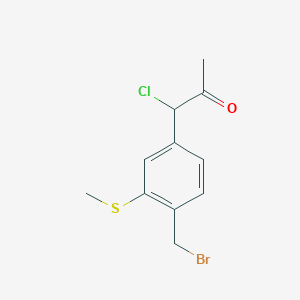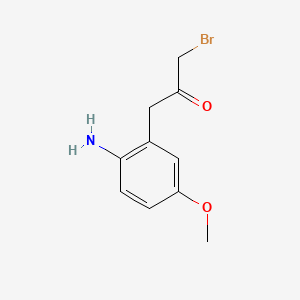
1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is characterized by the presence of chlorine, fluorine, and a fluoromethoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a fluoromethoxy group. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
Methoxylation: Introduction of the fluoromethoxy group using reagents like fluoromethyl ether in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine, fluorine, and fluoromethoxy groups allows it to form specific interactions with these targets, influencing their activity and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene
- 1-Chloro-2,6-difluoro-3-(methoxymethoxy)benzene
- 1-Chloro-2,6-difluoro-3-(trifluoromethoxy)benzene
These compounds share similar structures but differ in the position or type of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C7H4ClF3O |
|---|---|
Poids moléculaire |
196.55 g/mol |
Nom IUPAC |
2-chloro-1,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-6-4(10)1-2-5(7(6)11)12-3-9/h1-2H,3H2 |
Clé InChI |
NUJRRUUTOWCRRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCF)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)
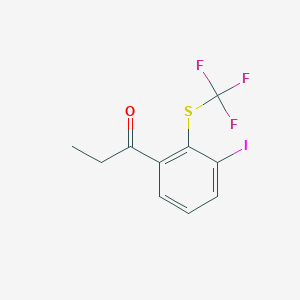
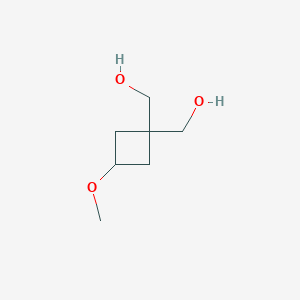
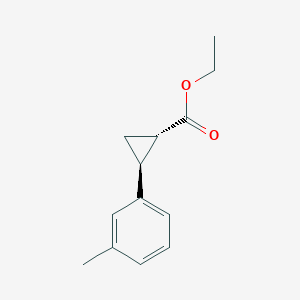

![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
